molecular formula C9H10BrNO2 B2523326 9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine CAS No. 2241139-09-1

9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine

Cat. No.: B2523326
CAS No.: 2241139-09-1
M. Wt: 244.088
InChI Key: ZIKARQKCWKZWAC-UHFFFAOYSA-N
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Description

9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is characterized by the presence of a bromine atom, an amine group, and a benzodioxepin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxepin ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKARQKCWKZWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)N)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241139-09-1
Record name 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
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